molecular formula C12H14N2OS B2555335 N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 209682-03-1

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2555335
CAS No.: 209682-03-1
M. Wt: 234.32
InChI Key: JNTPGGKEXIPVCX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it could induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-12(2,3)10(15)14-11-13-8-6-4-5-7-9(8)16-11/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPGGKEXIPVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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